N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Catalytic Hydrogenation Pharmaceutical Intermediate Process Chemistry

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS 19499-60-6) is a substituted benzylamine derivative presenting as a hydrochloride salt. It is fundamentally a secondary amine featuring a 4-nitrophenyl group, classifying it as an aromatic nitro compound and a synthetic intermediate.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 19499-60-6
Cat. No. B100441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(4-nitrophenyl)methanamine hydrochloride
CAS19499-60-6
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)[N+](=O)[O-].Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H
InChIKeyLADGAFKIYVCZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride: Core Identity and Chemical Class for Procurement


N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS 19499-60-6) is a substituted benzylamine derivative presenting as a hydrochloride salt. It is fundamentally a secondary amine featuring a 4-nitrophenyl group, classifying it as an aromatic nitro compound and a synthetic intermediate [1]. Its core utility in research and industrial chemistry stems from its bifunctional nature, containing both a reactive secondary amine and an aromatic nitro group that can be selectively transformed. This compound is documented as a key building block in the synthesis of pharmaceutically relevant molecules and advanced dyes, where the nitro group serves as a precursor to an amine or participates in other transformations [2].

Procurement Pitfalls: Why a Generic N-Methyl-4-nitrobenzylamine Cannot Substitute for the Hydrochloride Salt


In procurement, substituting N-methyl-1-(4-nitrophenyl)methanamine hydrochloride with its free base form or a different salt is a common but risky cost-saving measure that can compromise downstream reaction outcomes [1]. The hydrochloride salt provides a crystalline, easily handled solid with a defined melting point (~218-220°C) and enhanced stability during storage compared to the often liquid or less stable free amine [2]. Critically, for processes requiring a precise stoichiometric input, the salt's stable, non-hygroscopic nature ensures accurate formulation, whereas the free base may be prone to oxidation and carbonate formation upon exposure to air [1]. In specific synthetic sequences, such as hydrogenation to 4-amino-N-methylbenzylamine, the salt's consistent composition is essential for achieving reproducible high yields (>90%) and catalytic selectivity (>99.9%) as documented in patent literature, making unverified generics a direct threat to process efficiency [3].

Head-to-Head Technical Justification for N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride Selection


Comparative Yield and Selectivity in Catalytic Hydrogenation to 4-Amino-N-methylbenzylamine

When used as the substrate for catalytic hydrogenation to a critical pharmaceutical intermediate, 4-amino-N-methylbenzylamine, the N-methyl-4-nitrobenzylamine hydrochloride precursor enables a process with a total yield of over 90% and a catalytic hydrogenation selectivity greater than 99.9% [1]. This represents a significant improvement over traditional hydrazine hydrate reduction methods for similar nitro-benzylamine compounds, which suffer from lower selectivity due to side reactions and benzyl hydrogenolysis [1]. The hydrochloride salt's preparation method ensures a high-purity, dehalogenation-free product, which is a key differentiator from alternative reduction pathways that can generate difficult-to-remove byproducts.

Catalytic Hydrogenation Pharmaceutical Intermediate Process Chemistry

Role as a Key Intermediate in a Patented β-Catenin/TCF-4 Pathway Inhibitor Synthesis

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is explicitly referenced as a building block in the synthesis of amino-substituted quinazoline derivatives, which are patented as inhibitors of the β-catenin/TCF-4 pathway for cancer treatment . While no direct bioactivity data is available for the compound itself, its structural incorporation into these therapeutically relevant molecules sets it apart from simple, non-functionalized benzylamines. In the context of analog synthesis, the specific substitution pattern (N-methyl, 4-nitro) is crucial, as it provides the precise electronic and steric properties required for subsequent steps leading to the active pharmaceutical ingredient .

Medicinal Chemistry Cancer Therapeutics Organic Synthesis

Stability and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of N-methyl-4-nitrobenzylamine is a solid with a defined melting point of 218°C, while the free base is reported to have a melting point of 98-100°C and is typically stored under inert gas at 2-8°C, indicating greater sensitivity to air and moisture [1][2]. This physical state differentiation is critical for automated solid dosing systems in high-throughput experimentation. Furthermore, vendor specifications for the hydrochloride salt indicate a minimum purity of 97% , while the free base is available at a comparable or lower purity, but with the added operational complexity of cold chain maintenance and potential for oxidative degradation.

Material Science Reagent Storage Analytical Chemistry

High-Value Application Scenarios for N-Methyl-1-(4-nitrophenyl)methanamine Hydrochloride Based on Evidenced Differentiation


Pilot-Plant Scale Synthesis of 4-Amino-N-methylbenzylamine for High-Grade Anthraquinone Dyes

This is the most directly evidenced application. As per patent CN105001096A, the target compound (or its free base) is the key precursor in a process achieving >90% yield and >99.9% selectivity for the critical dye intermediate 4-amino-N-methylbenzylamine. The hydrochloride salt's consistent quality and handling safety make it the preferred input for scaling this validated, high-yield catalytic hydrogenation process, directly impacting the cost and quality of C.I. Acid Blue 264 and related dyes [1].

Medicinal Chemistry Synthesis of β-Catenin/TCF-4 Pathway Inhibitors

Research groups focused on synthesizing the specific amino-substituted quinazoline derivatives described in patent WO-2008086462-A2 must use this compound over other benzylamine analogs. The 4-nitro group is an essential structural feature for the synthetic route, and the hydrochloride salt provides the handling stability needed for precise multi-step synthesis in medicinal chemistry labs, making it a non-substitutable reagent for this targeted cancer research application .

High-Throughput Experimentation (HTE) and Automated Synthesis Platforms

For laboratories utilizing automated solid-dispensing robots, the hydrochloride salt's high melting point (218°C), solid physical form, and non-hygroscopic nature provide a crucial advantage over its free base counterpart. The compound's stability under ambient conditions ensures accurate, reproducible weighing and prevents clogging of automated lines, which is essential for generating reliable SAR data in pharmaceutical lead optimization campaigns where this nitro-benzylamine scaffold is being explored [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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